molecular formula C12H11N3O4 B11855071 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one CAS No. 61378-80-1

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Cat. No.: B11855071
CAS No.: 61378-80-1
M. Wt: 261.23 g/mol
InChI Key: ZFCDDFLYSNHACR-UHFFFAOYSA-N
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Description

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a heterocyclic compound that features a nitrofuran moiety and a tetrahydroquinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with a suitable amine, followed by cyclization. One common method includes the use of hydrazine hydrate in methanolic solutions . The reaction is carried out under anhydrous conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one has several scientific research applications:

Properties

CAS No.

61378-80-1

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

2-(5-nitrofuran-2-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C12H11N3O4/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h5-6H,1-4H2,(H,13,14,16)

InChI Key

ZFCDDFLYSNHACR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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